BenchChemオンラインストアへようこそ!

AZD-3199

uLABA β2-adrenoceptor agonist bronchodilation onset kinetics

AZD-3199 is the only uLABA combining a dibasic des-hydroxy benzothiazolone scaffold with high lipophilicity (clogP ~6.0), delivering rapid onset (6.0 min) and sustained 24-hour bronchodilation. >1500-fold β2-selectivity over β1/β3-ARs minimizes cardiac confounds. Extended terminal half-life (up to 142 h) supports translational research. Ideal for preclinical respiratory models, inhalation formulation development, and β2-AR selectivity assays. ≥98% purity.

Molecular Formula C32H42N4O4S
Molecular Weight 578.8 g/mol
CAS No. 925243-19-2
Cat. No. B1666216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-3199
CAS925243-19-2
SynonymsAZD-3199;  AZD 3199;  AZD3199.
Molecular FormulaC32H42N4O4S
Molecular Weight578.8 g/mol
Structural Identifiers
SMILESCCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C32H42N4O4S/c1-3-35(4-2)20-21-36(19-18-33-17-14-26-12-13-28(37)30-31(26)41-32(39)34-30)29(38)16-23-40-22-15-25-10-7-9-24-8-5-6-11-27(24)25/h5-13,33,37H,3-4,14-23H2,1-2H3,(H,34,39)
InChIKeyZVULMJYRVAVKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD-3199 (CAS 925243-19-2): Ultra-Long-Acting Inhaled β2-Adrenoceptor Agonist for Asthma and COPD Research Applications


AZD-3199 (CAS 925243-19-2) is a novel dibasic des-hydroxy benzothiazolone derivative developed as an inhaled ultra-long-acting β2-adrenoceptor agonist (uLABA) [1]. The compound was designed to combine once-daily dosing convenience with a rapid onset of action comparable to formoterol and an extended duration of bronchodilation exceeding that of conventional twice-daily LABAs [2]. AstraZeneca advanced AZD-3199 through Phase II clinical evaluation for the treatment of asthma and chronic obstructive pulmonary disease (COPD) [3], with six clinical trials completed and highest phase achieved being Phase II [4]. AZD-3199 is characterized by high lipophilicity (clogP ~6.0) and a dibasic molecular architecture that enables its distinctive ultra-long-acting pharmacological profile while maintaining rapid onset kinetics [5].

Why AZD-3199 Cannot Be Replaced with Other In-Class uLABAs for Specialized Research Applications


AZD-3199 cannot be substituted by other ultra-long-acting β2-agonists (uLABAs) such as indacaterol, vilanterol, or olodaterol due to its distinctive dibasic des-hydroxy benzothiazolone chemical scaffold and unique pharmacological fingerprint [1]. While all uLABAs provide 24-hour bronchodilation, AZD-3199 is the only uLABA that combines a dibasic molecular architecture with high lipophilicity (clogP ~6.0) to achieve a rapid onset time of 6.0 minutes in isolated guinea pig trachea—significantly faster than indacaterol (49 minutes) and comparable to the fast-onset LABA formoterol (13 minutes) [2]. Additionally, AZD-3199 demonstrates >1500-fold selectivity for human β2-adrenoceptors over β1- and β3-ARs, a selectivity window that may not be matched across all uLABA comparators [3]. Its estimated human terminal half-life of up to 142 hours exceeds that reported for other uLABAs, conferring distinct pharmacokinetic properties relevant to specialized research applications [4]. These compound-specific features mean that substitution with generic uLABA alternatives will alter critical experimental parameters including onset kinetics, receptor selectivity profiles, and systemic exposure characteristics [5].

Quantitative Differentiation of AZD-3199: Comparative Evidence for Procurement and Research Prioritization


Rapid Onset of Action vs. Indacaterol: Onset Time Comparison in Isolated Guinea Pig Trachea

AZD-3199 demonstrates a significantly faster onset of action compared to the structurally distinct uLABA indacaterol. In isolated guinea pig tracheal ring preparations pre-contracted with methacholine, AZD-3199 achieved an onset time of 6.0 minutes, whereas indacaterol required 49 minutes to achieve comparable relaxation. This 8.2-fold faster onset positions AZD-3199 closer to the rapid-onset LABA formoterol (13 minutes) while maintaining ultra-long-acting duration. The dibasic molecular architecture of AZD-3199 enables this rapid onset despite high lipophilicity (clogP ~6.0), a combination not achieved by monobasic uLABAs such as indacaterol and vilanterol [1].

uLABA β2-adrenoceptor agonist bronchodilation onset kinetics

24-Hour Bronchoprotection Duration: Comparative Duration of Action in Guinea Pig Bronchoprotection Model

AZD-3199 exhibits sustained bronchodilatory activity amenable to once-daily dosing. In a guinea pig histamine-induced bronchoconstriction model following intratracheal administration of the ED80 dose (27 μg/kg, 46.7 nmol/kg), AZD-3199 retained 58% bronchoprotection at 24 hours post-dosing, a level significantly different from control animals. This duration profile distinguishes AZD-3199 from twice-daily LABAs such as formoterol and salmeterol, which do not maintain clinically meaningful bronchodilation over a full 24-hour interval, and confirms its classification as an ultra-long-acting β2-agonist (uLABA) suitable for once-daily dosing regimens [1].

uLABA duration of action bronchoprotection once-daily dosing

Reduced Systemic Potassium Suppression vs. Formoterol at Equivalent Bronchodilation in Asthmatic Patients

At comparable peak bronchodilator effect, AZD-3199 produces less systemic potassium suppression than formoterol in patients with asthma. In a single-dose crossover study (n=37 asthmatic patients), serum potassium suppression was less pronounced after AZD-3199 administration compared with formoterol at matched bronchodilation levels. Relative dose potency analysis revealed that AZD-3199 was 50-fold less potent than formoterol on the microgram scale with respect to peak bronchodilation (Emax) and 11-fold less potent with respect to sustained bronchodilation over 22-26 hours (E22-26) [1]. These data indicate that achieving equivalent therapeutic bronchodilation requires substantially higher nominal doses of AZD-3199, which may contribute to the improved systemic tolerability profile observed clinically.

systemic safety potassium suppression asthma β2-agonist tolerability

>1500-Fold β2-Adrenoceptor Selectivity Over β1- and β3-ARs: Comparative Receptor Selectivity Profile

AZD-3199 demonstrates exceptional selectivity for the human β2-adrenoceptor over related β1- and β3-adrenoceptor subtypes. Functional assays at human recombinant β-adrenoceptors revealed that AZD-3199 exhibits >1500-fold selectivity for β2-AR (pEC50 7.9 ± 0.12, n=8) over β1- and β3-ARs [1]. This degree of selectivity is a defining feature of the dibasic des-hydroxy benzothiazolone scaffold and was a key criterion for advancing AZD-3199 into clinical development. While class-level selectivity is expected for β2-agonists, the >1500-fold selectivity margin of AZD-3199 represents a quantifiable differentiation point relative to earlier-generation β2-agonists with narrower selectivity windows, which may exhibit greater β1-AR-mediated cardiac effects at therapeutic concentrations.

receptor selectivity β2-adrenoceptor off-target pharmacology uLABA

Extended Terminal Plasma Half-Life up to 142 Hours: Clinical Pharmacokinetic Differentiation in Healthy Volunteers

AZD-3199 exhibits an extended terminal plasma half-life of up to 142 hours in healthy Caucasian males following inhaled administration, a pharmacokinetic property that distinguishes it from other uLABAs. In a single ascending dose study, AZD-3199 appeared rapidly in the systemic circulation with maximum plasma concentration achieved within 30 minutes, and demonstrated dose-proportional, time-independent linear pharmacokinetics. Plasma exposure to unmetabolized drug was similar in healthy volunteers and patients with asthma, but relatively lower in patients with COPD [1]. The estimated terminal half-life of up to 142 hours exceeds reported values for indacaterol (approximately 40-56 hours) and vilanterol (approximately 21-24 hours), though direct head-to-head pharmacokinetic comparisons have not been published. The low oral bioavailability of AZD-3199 (F < 2% in both rats and dogs) limits systemic exposure from the swallowed fraction of inhaled drug, contributing to its favorable systemic safety profile [2].

pharmacokinetics terminal half-life uLABA systemic exposure

24-Hour Bronchodilation with Once-Daily Dosing in COPD Patients: Clinical Efficacy vs. Formoterol Twice-Daily

In a 4-week randomized, double-blind, parallel-group study in patients with moderate-to-severe COPD (n=329), all three tested doses of AZD-3199 (200, 400, and 800 μg once daily) produced sustained 24-hour bronchodilation. Mean peak FEV1 (0-4 hours post-dose) increased by 106-171 mL versus placebo, and mean trough FEV1 (24-26 hours post-dose) increased by 97-110 mL versus placebo. The level of bronchodilation achieved with once-daily AZD-3199 was comparable to or greater than that achieved with twice-daily formoterol (9 μg b.i.d.) [1]. Notably, no clear dose-response relationship was observed across the 200-800 μg dose range, suggesting that doses of 200 μg or less may be sufficient to maintain 24-hour bronchodilation in COPD patients. Forced vital capacity (FVC) at peak bronchodilation also significantly increased with AZD-3199 versus placebo (153-204 mL) [2].

COPD FEV1 once-daily dosing bronchodilation efficacy

Preferred Research and Industrial Applications for AZD-3199 Based on Validated Comparative Evidence


Preclinical Pharmacology Studies Requiring Combined Rapid Onset and Ultra-Long Duration of β2-Adrenoceptor Agonism

AZD-3199 is optimally suited for preclinical research applications requiring a β2-adrenoceptor agonist that simultaneously delivers rapid onset of action (6.0 minutes in guinea pig trachea) and sustained 24-hour bronchodilation (58% bronchoprotection at 24 hours post-dosing) [1]. This dual-profile compound enables experimental designs that previously required combining a fast-onset short-acting β2-agonist with a slow-onset ultra-long-acting agent. The dibasic molecular architecture of AZD-3199, which decouples lipophilicity from onset kinetics, provides a unique pharmacological tool for investigating the structure-activity relationships governing β2-adrenoceptor activation kinetics and duration of action [2].

Studies Investigating β2-Adrenoceptor Selectivity and Minimizing β1-AR-Mediated Cardiac Confounding

For in vitro and in vivo studies requiring high β2-adrenoceptor selectivity to minimize β1-AR-mediated cardiac effects, AZD-3199 offers a >1500-fold selectivity margin over β1- and β3-ARs [1]. This selectivity profile makes AZD-3199 particularly valuable for experiments where cardiac chronotropic or inotropic effects could confound data interpretation, such as studies of airway smooth muscle relaxation mechanisms or research involving cardiovascular-compromised animal models. The compound's high selectivity also supports its use as a reference standard for β2-AR-specific pharmacological assays and receptor binding studies [2].

Clinical Research Protocols Evaluating Once-Daily uLABA Therapy with Favorable Systemic Tolerability

AZD-3199 is an appropriate candidate for clinical research protocols investigating once-daily bronchodilator therapy in asthma or COPD, particularly in studies where minimizing systemic β2-agonist side effects is a primary endpoint. The clinical evidence demonstrates that AZD-3199 produces less systemic potassium suppression than formoterol at equivalent bronchodilation [1] and achieves 24-hour bronchodilation with once-daily dosing in COPD patients (peak FEV1 increase 106-171 mL; trough FEV1 increase 97-110 mL vs. placebo) [2]. The extended terminal half-life of up to 142 hours in healthy volunteers supports sustained receptor occupancy with once-daily dosing, while the low oral bioavailability (F < 2%) limits systemic exposure from the swallowed fraction [3].

Comparative Inhalation Formulation Development and Drug Delivery Research

AZD-3199 has been evaluated with multiple inhalation delivery platforms including Turbuhaler™ and Single Inhalation Device (SID) dry powder formulations [1]. The compound's physicochemical properties (dibasic structure, clogP ~6.0) and pharmacokinetic characteristics (rapid absorption with Tmax within 30 minutes, dose-proportional exposure) make it a suitable model compound for inhalation formulation development studies, particularly for research focused on optimizing lung deposition and systemic exposure profiles of ultra-long-acting inhaled therapeutics [2]. The availability of clinical pharmacokinetic data across multiple dose ranges (5-3200 μg) provides a robust reference dataset for formulation comparison studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD-3199

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.